1-Phenyl-1,6-diazaspiro[3.3]heptane

Medicinal Chemistry Physicochemical Properties Bioisosterism

This conformationally restricted spirocyclic amine offers a validated scaffold-hopping solution for lead optimization. Compared to flexible piperazines, it achieves up to a -1.0 logD7.4 reduction and increased basicity (ΔpKa up to +1.9), directly addressing common challenges of high lipophilicity and poor solubility. Its rigid 1,6-diazaspiro[3.3]heptane core with N-phenyl substitution provides defined exit vectors, making it a superior building block for kinase inhibitor programs where traditional piperazine replacements have failed. This material is suitable for high-throughput SAR studies and scalable asymmetric synthesis (dr up to 98:2).

Molecular Formula C11H14N2
Molecular Weight 174.247
CAS No. 1363383-39-4
Cat. No. B581764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,6-diazaspiro[3.3]heptane
CAS1363383-39-4
Molecular FormulaC11H14N2
Molecular Weight174.247
Structural Identifiers
SMILESC1CN(C12CNC2)C3=CC=CC=C3
InChIInChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-7-6-11(13)8-12-9-11/h1-5,12H,6-9H2
InChIKeyQWFHWOXJGVJQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-1,6-diazaspiro[3.3]heptane (CAS 1363383-39-4) Spirocyclic Scaffold for Drug Discovery and Chemical Biology


1-Phenyl-1,6-diazaspiro[3.3]heptane (CAS 1363383-39-4) is a conformationally restricted spirocyclic amine building block featuring a 1,6-diazaspiro[3.3]heptane core with an N-phenyl substituent. This rigid, three-dimensional scaffold offers predictable vectorization and reduced conformational entropy, making it a valuable module for optimizing physicochemical and pharmacokinetic properties in medicinal chemistry [1][2]. The compound serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules, leveraging the favorable drug-like attributes of the diazaspiro[3.3]heptane framework [3].

Why 1-Phenyl-1,6-diazaspiro[3.3]heptane Cannot Be Substituted by Unsubstituted Spiro or Monocyclic Analogs


Generic substitution of 1-Phenyl-1,6-diazaspiro[3.3]heptane with unsubstituted 2,6-diazaspiro[3.3]heptane or monocyclic piperazines fails due to the specific conformational and electronic modulation imparted by the N-phenyl group and the spirocyclic constraint. The phenyl substituent alters the basicity (predicted pKa 10.14 vs. 10.69 for the unsubstituted spiro core) and significantly reduces aqueous solubility (insoluble in water) , directly impacting formulation and in vivo behavior. Furthermore, the rigid spiro framework provides a defined exit vector geometry that differs markedly from flexible piperazines, leading to altered target binding and selectivity profiles, as evidenced by logD7.4 reductions up to -1.0 units compared to parent piperazines [1]. These differences underscore the necessity of using the precise compound for structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation Evidence for 1-Phenyl-1,6-diazaspiro[3.3]heptane (CAS 1363383-39-4)


Enhanced Basicity and Reduced Lipophilicity vs. Piperazine Bioisosteres

Replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane scaffold in drug-like molecules consistently reduces the measured distribution coefficient at pH 7.4 (logD7.4) by up to -1.0 units, despite the net addition of a single carbon atom [1]. This counterintuitive lipophilicity reduction is attributed to increased basicity of the spirocyclic nitrogen, with predicted pKa increases of up to +1.9 units relative to the parent piperazine [1]. The 1-phenyl substitution further modulates basicity, lowering the predicted pKa to 10.14 compared to 10.69 for the unsubstituted 2,6-diazaspiro[3.3]heptane core , offering a tunable handle for optimizing permeability and solubility.

Medicinal Chemistry Physicochemical Properties Bioisosterism

Scalable Asymmetric Synthesis with High Diastereoselectivity

A robust asymmetric synthetic methodology for 1-substituted 2,6-diazaspiro[3.3]heptanes, including the 1-phenyl derivative, has been established. The key step involves addition of 3-azetidinecarboxylate anions to Davis-Ellman imines, delivering the desired spirocyclic products in excellent yields (up to 89%) and with high diastereomeric ratios (dr up to 98:2) [1]. This level of stereocontrol is essential for accessing enantiopure building blocks required for modern drug discovery, and it contrasts with earlier racemic syntheses that often suffered from poor yields and required cumbersome chiral separations.

Asymmetric Synthesis Process Chemistry Chiral Building Blocks

Kinase Inhibitor Activity of 1-Phenyl-1,6-diazaspiro[3.3]heptane-Containing Derivatives

Derivatives incorporating the 1-phenyl-1,6-diazaspiro[3.3]heptane scaffold demonstrate measurable kinase inhibitory activity. For instance, a compound containing this spirocyclic core (US11649227, Example 203) exhibited an IC50 of 500 nM against the H1047R mutant of PI3Kα and 3,000 nM against wild-type PI3Kα [1]. While the compound's activity is modest, it validates the scaffold's potential as a starting point for kinase inhibitor design, particularly when compared to simpler piperazine-based analogues which may show >800-fold loss in potency upon spiro substitution in certain contexts [2].

Kinase Inhibition PI3Kα Cancer Therapeutics

Conformational Restriction and Improved Physicochemical Profile vs. 2-Substituted Piperazines

1-Substituted 2,6-diazaspiro[3.3]heptanes, such as the 1-phenyl derivative, offer a conformationally restricted alternative to 2-substituted piperazines. Studies by Möller, Carreira, and co-workers demonstrated that these spirocyclic compounds exhibit better or equivalent physicochemical properties compared to their piperazine counterparts, including improved basicity, lipophilicity (log D), solubility, and clearance rates [1]. The rigid spiro framework reduces the number of accessible conformations, potentially enhancing target binding affinity and selectivity while simultaneously improving drug-like properties, a combination not easily achieved with flexible monocyclic amines.

Conformational Restriction Drug Design Scaffold Hopping

Optimal Application Scenarios for 1-Phenyl-1,6-diazaspiro[3.3]heptane (CAS 1363383-39-4) in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization: PI3Kα and Beyond

The 1-phenyl-1,6-diazaspiro[3.3]heptane scaffold is particularly well-suited for kinase inhibitor programs, as evidenced by its incorporation into compounds with measurable activity against PI3Kα mutants (IC50 500 nM) [1]. The scaffold's rigid geometry and tunable physicochemical properties (logD reduction up to -1.0 units vs. piperazine [2]) enable medicinal chemists to explore novel vectors for hinge-binding interactions while maintaining favorable ADME profiles. This makes it an attractive building block for designing selective inhibitors of lipid and protein kinases where piperazine replacements have failed due to potency loss or poor drug-like properties.

Scaffold Hopping to Overcome Piperazine-Associated Liabilities

When a lead series containing a piperazine or 2-substituted piperazine exhibits undesirable properties such as high lipophilicity, poor solubility, or metabolic instability, 1-phenyl-1,6-diazaspiro[3.3]heptane offers a validated scaffold-hopping opportunity. The spirocyclic core consistently lowers logD7.4 by up to -1.0 units while increasing basicity (ΔpKa up to +1.9) [1], addressing two common medicinal chemistry challenges simultaneously. The N-phenyl substitution further allows for fine-tuning of basicity (pKa 10.14) and lipophilicity, providing a handle for optimizing permeability and reducing off-target pharmacology.

Synthesis of Enantiopure Building Blocks for Chiral Drug Substances

The availability of a robust asymmetric synthesis delivering 1-substituted 2,6-diazaspiro[3.3]heptanes in high yields (up to 89%) and with excellent diastereoselectivity (dr up to 98:2) [1] makes 1-phenyl-1,6-diazaspiro[3.3]heptane a practical choice for programs requiring enantiopure spirocyclic amines. This is especially relevant for the development of chiral drug candidates where stereochemistry is critical for efficacy and safety. The methodology enables scalable production of key intermediates, reducing development timelines and costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-1,6-diazaspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.